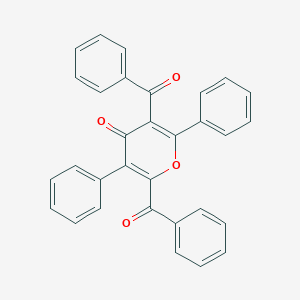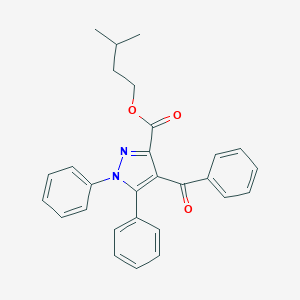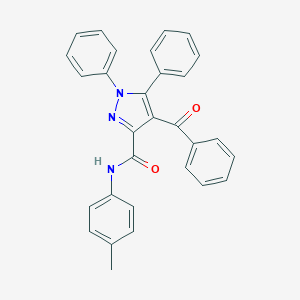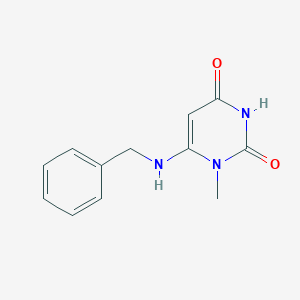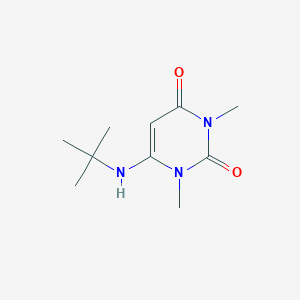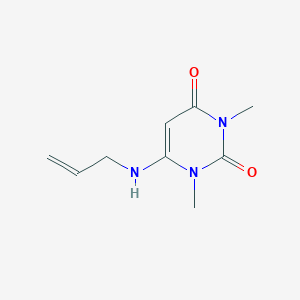![molecular formula C18H10N4O2 B371965 9H-phenanthro[9,10-g]pteridine-11,13-dione](/img/structure/B371965.png)
9H-phenanthro[9,10-g]pteridine-11,13-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-phenanthro[9,10-g]pteridine-11,13-dione is a flavin.
Applications De Recherche Scientifique
Electrochemical Behavior and Sensing
- Electrochemical Properties and Recognition of Copper Ion and Hydrogen Peroxide : The oxidation of 1,10-Phenanthroline (Phen) to 1,10-phenanthroline-5,6-dione and its application in recognizing copper ion and sensing hydrogen peroxide is a significant application. This process utilizes a modified glassy carbon electrode for selective recognition and catalyzing reactions in neutral pH solutions (Gayathri & Kumar, 2014).
DNA Binding and Photocleavage
- DNA-Binding and Photocleavage by Ruthenium Complexes : Ruthenium(II) complexes containing pteridino[6,7-f] [1,10]phenanthroline-11,13(10H,12H)-dione and 1,10-phenanthroline exhibit significant intercalative DNA-binding properties. These complexes have shown potential in photoactivated cleavage of DNA, which is crucial for understanding DNA interactions and potential therapeutic applications (Gao et al., 2008).
Synthesis and Characterization of Derivatives
- Synthesis of Phenanthroquinhydrone Derivative : The reaction of phenanthrene-9,10-dione with phenanthrene-9,10-diol leads to the synthesis of the first ortho-quinhydrone derivative. This synthesis process is vital for developing new organic compounds with potential applications in various fields (Calderazzo et al., 2004).
Interaction with Biological Molecules
- Interaction with Calf Thymus DNA : A study of a ruthenium(II) mixed-polypyridyl complex with the ligand pteridino[7,6-f][1,10]phenanthroline-1,13(10H,12H)-dione showed its ability to bind to DNA via an intercalative mode. This research provides insights into the interaction of such complexes with biological molecules (Gao et al., 2006).
Adsorption and Electrochemistry
- Adsorption/Deposition on Electrodes : The study of the electroactive ligand 9,10-phenanthroline-5,6-dione and its metal complexes on electrodes is crucial for understanding their potential as electrocatalysts. This research is fundamental in electrochemistry and the development of catalytic systems (Shi & Anson, 1998).
Impact on Apoptosis in Tumor Cells
- Effect on Apoptosis Induction in Tumor Cells : The orthoquinone unit in 9,10-Phenanthrenequinone plays a crucial role in inducing apoptosis in tumor cells. This finding is significant for understanding the mechanisms of quinones in cancer treatment (Hatae et al., 2013).
Propriétés
Formule moléculaire |
C18H10N4O2 |
|---|---|
Poids moléculaire |
314.3g/mol |
Nom IUPAC |
10H-phenanthro[9,10-g]pteridine-11,13-dione |
InChI |
InChI=1S/C18H10N4O2/c23-17-15-16(21-18(24)22-17)20-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)19-15/h1-8H,(H2,20,21,22,23,24) |
Clé InChI |
BKGOEQARIFRUQI-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC5=NC(=O)NC(=O)C5=N4 |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C5C(=N4)NC(=O)NC5=O |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC5=NC(=O)NC(=O)C5=N4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


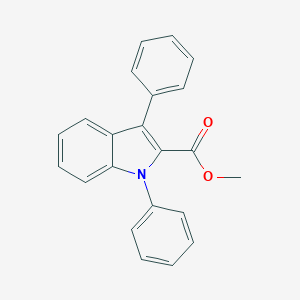
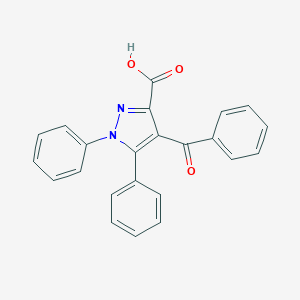
![1~8~-Phenyl-1~1~,1~3a~,1~8~,1~8a~-tetrahydro-2(1,2)-benzena-1(3a,8a)-pyrrolo[2,3-b]indolacyclopropaphane-1~2~,1~3~-dione](/img/structure/B371885.png)
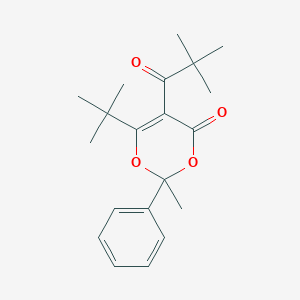
![Diethyl 1,3,5,7-tetratert-butyl-2,6,9-trioxabicyclo[3.3.1]nona-3,7-diene-4,8-dicarboxylate](/img/structure/B371889.png)
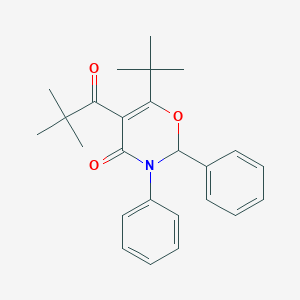
![N-[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]-N'-ethylthiourea](/img/structure/B371893.png)
![N-[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]-N'-phenylurea](/img/structure/B371894.png)
